2-Piperidineethanol

Description

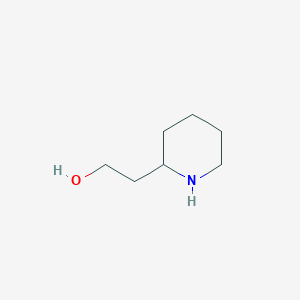

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHDBHDZSMGHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044837 | |

| Record name | 2-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-84-0 | |

| Record name | 2-Piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-2-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PIPERIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidin-2-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PIPERIDIN-2-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHY6X8X6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol, with the CAS number 1484-84-0, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a piperidine (B6355638) ring and a primary alcohol functional group, makes it a valuable intermediate in the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a relevant synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in research and development.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1484-84-0 | [1][2][3] |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][4] |

| Appearance | White to pale yellow crystalline low melting solid or off-white solid below 30°C; Pale yellow to light brown clear liquid above 38°C.[1][2][5] | |

| Odor | Nearly odorless to mild, sweet, nauseating-floral, warm-herbaceous.[2][5] | |

| Melting Point | 36 - 40 °C | [1][2][6] |

| Boiling Point | 234 °C at 760 mmHg | [1][2][5][6] |

| Density | 1.010 g/cm³ | [1][5] |

| Flash Point | 112.8 °C (closed cup) | [4][5] |

Solubility and Partition Coefficients

| Property | Value | Reference |

| Water Solubility | Very soluble | [5][7] |

| Organic Solvent Solubility | Soluble in organic solvents like chloroform (B151607) and methanol.[2][5] | |

| LogP (Octanol-Water Partition Coefficient) | 0.263 at 22.5 °C | [2] |

| Log Kow | 0.63 | [5] |

| Bio-concentration factor | 3.162 L/Kg | [5] |

Acidity and Spectral Data

| Property | Value | Reference |

| pKa | 15.15 ± 0.10 (Predicted) | [2][8] |

| ¹H NMR Spectrum | Data available, see Spectral Data section for details. | |

| ¹³C NMR Spectrum | Data available, see Spectral Data section for details. | |

| IR Spectrum | Data available, see Spectral Data section for details. | |

| Mass Spectrum | Data available, see Spectral Data section for details. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (36-40 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary in the stopper.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record this mass (m₂).

-

Empty and dry the pycnometer completely.

-

Since this compound is a solid at room temperature, it should be gently heated to just above its melting point before being introduced into the pycnometer.

-

Fill the pycnometer with the molten this compound, following the same procedure as with water (steps 3-5). Record the mass of the pycnometer filled with the sample (m₃) at the same temperature.

-

The density of this compound can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Spectral Data and Analysis Protocols

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ): The proton NMR spectrum of this compound would be expected to show signals for the protons on the piperidine ring, the methylene (B1212753) group adjacent to the nitrogen, the methylene group adjacent to the hydroxyl group, and the hydroxyl and amine protons. The exact chemical shifts would depend on the solvent used.

-

General Experimental Protocol:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (δ): The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule.

-

General Experimental Protocol:

-

Prepare the sample as described for ¹H NMR.

-

Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.

-

Proton-decoupled mode is usually employed to simplify the spectrum to single lines for each carbon.

-

Infrared (IR) Spectroscopy

-

Expected Absorptions: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches of the aliphatic ring and side chain (around 2850-2950 cm⁻¹), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).

-

General Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid (if melted) or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

-

Mass Spectrometry (MS)

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 129. Common fragmentation patterns would involve the loss of a water molecule, or cleavage adjacent to the nitrogen atom or the hydroxyl group.

-

General Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve the sample in a volatile organic solvent.

-

Inject the solution into the GC-MS instrument.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer, where they are ionized (e.g., by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

-

Synthetic Application: Precursor to Spiroimidazolidinone NPC1L1 Inhibitors

This compound is a key starting material for the synthesis of various pharmacologically active compounds. One notable example is its use in the preparation of spiroimidazolidinone inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which are investigated for their potential in treating hypercholesterolemia.[9][10] The following diagram illustrates a generalized synthetic workflow.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. 2-Piperidinoethanol(3040-44-6) 13C NMR [m.chemicalbook.com]

- 7. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Spiroimidazolidinone NPC1L1 inhibitors. 1: Discovery by 3D-similarity-based virtual screening | Scilit [scilit.com]

- 10. Spiroimidazolidinone NPC1L1 inhibitors. Part 2: structure-activity studies and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Conformational Analysis of 2-Piperidineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Piperidineethanol, a valuable chiral starting material in organic synthesis, is a conformationally flexible molecule.[1] Its three-dimensional structure is critical in determining its reactivity and biological activity. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound, drawing upon established principles of piperidine (B6355638) chemistry and spectroscopic methodologies. The document outlines the key conformational isomers, the potential for intramolecular hydrogen bonding, and the experimental and computational workflows used to elucidate its structure.

Introduction to the Conformational Landscape of Piperidine Derivatives

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of a substituent at the 2-position, as in this compound, leads to a dynamic equilibrium between two primary chair conformers: one with the substituent in an axial orientation and one with it in an equatorial position. The relative stability of these conformers is governed by a complex interplay of steric and electronic effects.[2]

Substituents at the C-2 position experience steric interactions with the nitrogen's lone pair and the axial hydrogen at C-6.[3] Generally, to alleviate steric hindrance, the equatorial conformer is favored for 2-substituted piperidines.[3]

Conformational Analysis of this compound

The conformational equilibrium of this compound is particularly interesting due to the presence of the hydroxyl group in the side chain. This allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the piperidine ring.

Key Conformers and Intramolecular Hydrogen Bonding

The two primary chair conformations of this compound are depicted below:

-

Equatorial Conformer: The 2-(hydroxyethyl) group occupies an equatorial position. This is generally the sterically favored conformation.

-

Axial Conformer: The 2-(hydroxyethyl) group occupies an axial position.

The presence of the hydroxyl group introduces the possibility of an intramolecular hydrogen bond (O-H···N), which can significantly influence the conformational equilibrium. Such a bond is more geometrically feasible in the equatorial conformer, where the side chain can fold back towards the nitrogen atom. This intramolecular hydrogen bonding can further stabilize the equatorial conformation.

The schematic below illustrates the equilibrium between the axial and equatorial conformers of this compound.

Quantitative Structural Data

Table 1: Typical Piperidine Ring Bond Lengths and Angles

| Parameter | Typical Value |

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-C Bond Angle | ~111.5° |

| C-N-C Bond Angle | ~109.5° |

| C-C-N Bond Angle | ~110.0° |

Computational chemistry provides powerful tools to predict the geometric parameters of different conformers.[2]

Experimental and Computational Methodologies

A comprehensive conformational analysis of this compound involves a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation in solution.[3]

-

Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.[3]

-

¹H NMR Analysis: The coupling constants (J-values) between vicinal protons are particularly informative. Larger coupling constants for the proton at C-2 are indicative of an axial-axial relationship with neighboring protons, suggesting an equatorial substituent.

-

¹³C NMR Analysis: The chemical shifts of the ring carbons can also provide conformational information.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, helping to distinguish between axial and equatorial orientations of the substituent.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe for intramolecular hydrogen bonding. A broad signal for the O-H stretch at a lower frequency (around 3200-3400 cm⁻¹) compared to a free hydroxyl group is indicative of such an interaction.

Computational Chemistry Workflow

Theoretical calculations are indispensable for elucidating the conformational landscape of piperidine derivatives.[2]

The following diagram outlines a typical workflow for in silico conformational analysis.

Predicted Conformational Preference of this compound

Based on the principles of steric hindrance and the potential for stabilizing intramolecular hydrogen bonding, it is predicted that the equatorial conformer of this compound is the predominant species in solution . The intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen likely plays a crucial role in stabilizing this conformation over the axial alternative.

Conclusion

The conformational analysis of this compound reveals a preference for a chair conformation with the 2-(hydroxyethyl) substituent in an equatorial position. This preference is driven by the minimization of steric interactions and is likely further stabilized by an intramolecular hydrogen bond. A thorough understanding of its three-dimensional structure, achieved through a combination of NMR spectroscopy, IR spectroscopy, and computational modeling, is essential for its application in drug design and development.

References

Spectroscopic Profile of 2-Piperidineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Piperidineethanol (CAS No. 1484-84-0), a versatile heterocyclic compound used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data

The empirical formula for this compound is C₇H₁₅NO, with a molecular weight of 129.20 g/mol .[1][2] The spectroscopic data presented below is crucial for its structural elucidation and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [3]

| Chemical Shift (ppm) | Description |

| 3.80 - 3.75 | Multiplet |

| 3.2 | Singlet |

| 3.032 | Doublet of doublets |

| 2.740 | Multiplet |

| 2.597 | Multiplet |

| 1.810 | Multiplet |

| 1.61 | Multiplet |

| 1.57 | Multiplet |

| 1.42 | Multiplet |

| 1.35 | Multiplet |

Note: Data is based on a 399.65 MHz spectrum. Assignments can be confirmed with 2D NMR techniques like COSY.[3]

¹³C NMR (Carbon-13 NMR) Data

While specific experimental ¹³C NMR data for this compound is available in spectral databases, a tabulated list of precise chemical shifts is not readily found in the public domain.[4][5] However, based on the known structure of this compound, the expected chemical shift ranges for each carbon atom can be predicted using standard correlation tables.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (δ) Range (ppm) |

| -CH₂-OH (Ethanol side-chain) | 60 - 80 |

| -CH- (Piperidine ring, C2) | 40 - 55 |

| -CH₂- (Ethanol side-chain) | 40 - 55 |

| -CH₂- (Piperidine ring, C6) | 40 - 55 |

| -CH₂- (Piperidine ring, C3, C4, C5) | 10 - 50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption peaks for this compound.[8][9]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3400 - 3250 (medium) | N-H stretch | Secondary Amine |

| 3000 - 2850 (medium) | C-H stretch | Alkane |

| 1320 - 1000 (strong) | C-O stretch | Alcohol |

| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a base peak at m/z 84.[10]

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 30 | 3rd Highest |

| 56 | 2nd Highest |

| 84 | 100 (Base Peak) |

Note: The fragmentation pattern is consistent with the structure of this compound, where the base peak at m/z 84 likely corresponds to the piperidinemethyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

-

Instrument Setup :

-

Place the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's guidelines.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup :

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition :

-

Place a small amount of this compound (a single drop or a few milligrams of the solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

After data collection, clean the ATR crystal thoroughly.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction :

-

For a pure sample, introduce a small amount into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

If using a GC, dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) and inject it onto the GC column. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Instrument Setup :

-

Set the ion source to the electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 30-200).

-

-

Data Acquisition :

-

Acquire the mass spectrum. The instrument will detect the positively charged ions and their fragments, plotting their abundance against their mass-to-charge ratio.

-

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure of the compound.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. This compound(1484-84-0) IR Spectrum [m.chemicalbook.com]

- 4. 2-Piperidinoethanol(3040-44-6) 13C NMR [m.chemicalbook.com]

- 5. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-Piperidineethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-piperidineethanol in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on summarizing the existing qualitative information and presenting a detailed, generalized experimental protocol for the precise determination of solubility. This guide is intended to be a valuable resource for professionals in drug development and chemical research, enabling them to effectively handle and formulate this compound.

Introduction to this compound

This compound (CAS No. 1484-84-0) is a heterocyclic compound with a molecular formula of C7H15NO. It is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Qualitative Solubility of this compound

Based on available literature and chemical database information, this compound exhibits solubility in a range of solvents. This solubility is largely dictated by its chemical structure, which includes a polar hydroxyl group and a basic piperidine (B6355638) ring, allowing for hydrogen bonding and acid-base interactions.

The following table summarizes the known qualitative solubility of this compound in various solvents. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Protic Solvents | Water | Soluble | [1][2][3] |

| Methanol | Soluble | [2][3] | |

| Chlorinated Solvents | Chloroform | Soluble | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a robust and reliable experimental protocol is essential. The following section details a generalized "shake-flask" method, which is a standard and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Commercial Availability and Applications of 2-Piperidineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol, also known as 2-(2-hydroxyethyl)piperidine, is a versatile heterocyclic building block with significant applications in pharmaceutical synthesis and industrial processes. Its structure, featuring a piperidine (B6355638) ring and a primary alcohol functional group, allows for a wide range of chemical modifications, making it a valuable intermediate in the development of complex molecules and materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed insights into its applications, including experimental methodologies.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels and available quantities vary by supplier, with typical purities ranging from 90% for technical grades to over 98% for synthesis-grade material. Researchers should consult the suppliers' certificates of analysis for detailed impurity profiles.

Below is a summary of prominent suppliers of this compound:

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | Technical grade, 90%[1][2][3] | 1484-84-0[1][2][3] | C7H15NO[1][2][3] | 129.20[1][2][3] |

| TCI (Tokyo Chemical Industry) | >96.0% (GC)[4] | 1484-84-0[4] | C7H15NO[4] | 129.20 |

| Alfa Aesar (Thermo Fisher Scientific) | 97% | 1484-84-0 | C7H15NO | 129.20 |

| Jubilant Ingrevia | > 98.0 %[5] | 1484-84-0[5] | C7H15NO[5] | 129.20 |

| Chem-Impex | ≥ 96% (GC)[6] | 1484-84-0[6] | C7H15NO[6] | 129.20[6] |

| Ambeed, Inc. | - | 1484-84-0 | C7H15NO | 129.20 |

| BOC Sciences | - | 1484-84-0 | C7H15NO | 129.20 |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Appearance | Off-white to yellow solid or colorless to light orange liquid[4][5][6][7] | [4][5][6][7] |

| Melting Point | 38-43 °C[7] | [7] |

| Boiling Point | 234 °C at 760 mmHg[7] | [7] |

| Density | 1.010 g/cm³[7] | [7] |

| Flash Point | 102 °C (215.6 °F)[7] | [7] |

| Water Solubility | Soluble[5][8] | [5][8] |

| logP (Octanol/Water Partition Coefficient) | 0.511 | [9] |

| pKa | 15.15 ± 0.10 (Predicted) | [5] |

Applications in Drug Discovery and Organic Synthesis

This compound serves as a critical starting material and intermediate in the synthesis of a diverse array of biologically active compounds. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to introduce favorable pharmacokinetic properties.

Role as a Synthetic Building Block

The hydroxyl group of this compound can be readily oxidized to the corresponding aldehyde, a key intermediate for extending the carbon chain and introducing further complexity. The secondary amine of the piperidine ring is also a versatile site for functionalization, such as N-acylation or N-alkylation.

A general synthetic workflow illustrating the utility of this compound is presented below:

Experimental Protocol: Synthesis of a Disubstituted Piperidine Derivative

The following is a representative protocol for the N-benzylation and subsequent etherification of this compound, illustrating a common synthetic sequence.

Step 1: N-Benzylation of this compound

-

Materials: this compound (1.0 eq), Benzyl (B1604629) bromide (1.1 eq), Potassium carbonate (K₂CO₃) (2.0 eq), Acetonitrile (anhydrous).

-

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-2-piperidineethanol.

-

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

Materials: N-benzyl-2-piperidineethanol (1.0 eq), Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil), Alkyl halide (e.g., ethyl iodide) (1.2 eq), Tetrahydrofuran (THF) (anhydrous).

-

Procedure:

-

Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add a solution of N-benzyl-2-piperidineethanol in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired N-benzyl-2-(alkoxyethyl)piperidine.

-

Application in Carbon Capture Technology

Aqueous solutions of alkanolamines are widely used for the removal of acidic gases like carbon dioxide (CO₂) from industrial gas streams. This compound, as a sterically hindered secondary amine, has been investigated for its potential in CO₂ capture due to its favorable reaction kinetics and capacity.

The process generally involves the absorption of CO₂ into the amine solution at a lower temperature, followed by the desorption (stripping) of the captured CO₂ at a higher temperature, allowing for the regeneration of the amine solvent.

Experimental Protocol: Evaluation of CO₂ Absorption Capacity

This protocol describes a laboratory-scale experiment to determine the CO₂ absorption capacity of an aqueous solution of this compound.

-

Materials and Equipment:

-

Aqueous solution of this compound (e.g., 30 wt%).

-

Gas washing bottle or a similar bubbling reactor.

-

Mass flow controllers for CO₂ and a carrier gas (e.g., N₂).

-

A gas analyzer to measure the CO₂ concentration in the outlet gas stream.

-

A temperature-controlled water bath.

-

A balance to determine the mass of the amine solution.

-

-

Procedure:

-

Prepare a known mass of the this compound aqueous solution and place it in the gas washing bottle.

-

Immerse the gas washing bottle in the temperature-controlled water bath set to the desired absorption temperature (e.g., 40 °C).

-

Sparge a gas mixture with a known CO₂ concentration (e.g., 15% CO₂ in N₂) through the amine solution at a constant flow rate.

-

Continuously monitor the CO₂ concentration in the gas stream exiting the reactor using the gas analyzer.

-

Continue the gas flow until the outlet CO₂ concentration equals the inlet concentration, indicating that the solution is saturated.

-

The total amount of CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.

-

The CO₂ loading is then expressed as moles of CO₂ absorbed per mole of amine.

-

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate with significant potential in drug discovery and industrial applications. Its versatile structure allows for the synthesis of a wide range of complex molecules. A thorough understanding of its properties and the availability of robust experimental protocols are essential for leveraging its full potential in research and development.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Part II: piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Discovery and Synthetic History of 2-Piperidineethanol: A Technical Guide

Introduction: 2-Piperidineethanol, a heterocyclic compound with the formula C₇H₁₅NO, has served as a crucial building block in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional nature, possessing both a secondary amine within a piperidine (B6355638) ring and a primary alcohol, allows for versatile chemical modifications. This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of this compound, complete with detailed experimental protocols from seminal publications, a comprehensive summary of its physicochemical properties, and an examination of the signaling pathways influenced by its notable derivatives.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to T. S. Hamilton and Roger Adams in their 1928 publication in the Journal of the American Chemical Society.[1] Their work focused on the reduction of pyridine (B92270) derivatives using hydrogen and a platinum-oxide platinum black catalyst. This initial synthesis involved the catalytic hydrogenation of 2-pyridineethanol hydrochloride in ethanol (B145695) at room temperature, laying the groundwork for future investigations into the production of this versatile intermediate.

Historical Development of Synthetic Methodologies

Following its initial synthesis, the production of this compound has been the subject of considerable research aimed at improving yields, selectivity, and process efficiency. The primary route for its synthesis has remained the catalytic hydrogenation of 2-pyridineethanol, with significant advancements centered on the choice of catalyst, solvent, and reaction conditions.

In the decades following its discovery, researchers explored various catalytic systems to optimize the hydrogenation of the pyridine ring in 2-pyridineethanol. A notable contribution came from R. R. Burtner and his colleagues in 1947, who investigated reductions in the presence of platinum oxide catalysts in mixed solvent systems containing acetic acid.[2][3]

A different approach was reported by V. Boekelheide and his team in 1958, who demonstrated the formation of this compound through the reductive cleavage of cyclic salts of pyridine-N-oxide.[2][3] This alternative pathway showcased the versatility of chemical strategies for accessing the piperidine ring structure.

The 1960s saw further refinements in catalytic hydrogenation. E. R. Lavagnino and colleagues, in 1960, described the use of a palladium on carbon catalyst in water for the hydrogenation of 2-pyridineethanol.[2][3] The following year, M. Freifelder and his research group reported the use of a ruthenium dioxide catalyst in methanol (B129727) for the same transformation.[2][3] Freifelder's group continued their work, and in 1962, they published a method employing a rhodium on carbon catalyst in an ethanol solvent.[2][3]

These historical developments highlight a systematic exploration of noble metal catalysts, including platinum, palladium, ruthenium, and rhodium, each offering different advantages in terms of activity, selectivity, and cost. This body of work has led to the robust and scalable manufacturing processes used today.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 129.20 g/mol | --INVALID-LINK-- |

| Melting Point | 38-40 °C | --INVALID-LINK-- |

| Boiling Point | 234 °C | --INVALID-LINK-- |

| Density | 1.01 g/cm³ | --INVALID-LINK-- |

| pKa | 15.15 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Water Solubility | Soluble | --INVALID-LINK-- |

| Flash Point | 112.8 °C (closed cup) | --INVALID-LINK-- |

| Refractive Index | 1.4749 (estimate) | --INVALID-LINK-- |

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key historical syntheses of this compound, as adapted from the original publications.

Synthesis via Platinum-Oxide Platinum Black Catalysis (Hamilton & Adams, 1928)

This protocol describes the pioneering synthesis of this compound hydrochloride.

Reagents:

-

2-pyridineethanol hydrochloride

-

Ethanol (absolute)

-

Platinum-oxide platinum black catalyst

Procedure:

-

A solution of 2-pyridineethanol hydrochloride in absolute ethanol is prepared in a high-pressure hydrogenation apparatus.

-

The platinum-oxide platinum black catalyst is added to the solution.

-

The apparatus is sealed and flushed with hydrogen gas.

-

The reaction mixture is agitated at room temperature under an initial hydrogen pressure of 2-3 atmospheres.

-

Hydrogen uptake is monitored until the theoretical amount for the reduction of the pyridine ring is absorbed.

-

Upon completion, the pressure is released, and the catalyst is removed by filtration.

-

The ethanolic solution of this compound hydrochloride is then concentrated under reduced pressure to yield the product.

Synthesis via Ruthenium Dioxide Catalysis (Freifelder et al., 1961)

This method outlines the use of a ruthenium catalyst for the hydrogenation.

Reagents:

-

2-pyridineethanol

-

Methanol

-

Ruthenium dioxide (RuO₂)

Procedure:

-

2-pyridineethanol is dissolved in methanol in a suitable high-pressure autoclave.

-

Ruthenium dioxide catalyst is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 70-100 atmospheres).

-

The mixture is heated to a specified temperature (e.g., 100-120 °C) with continuous stirring.

-

The reaction is monitored by the cessation of hydrogen uptake.

-

After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

-

The methanol is removed from the filtrate by distillation, and the resulting crude this compound is purified by vacuum distillation.

Applications and Signaling Pathways of Derivatives

This compound is a key starting material for several commercially significant molecules. The following diagrams illustrate the mechanisms of action of three prominent derivatives.

Icaridin (Picaridin)

Icaridin is a widely used insect repellent. Its mechanism of action involves interference with the insect's olfactory system.

Caption: Icaridin blocks human odorants from binding to insect odorant receptors.

Mesoridazine

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine. It primarily acts as an antagonist at dopamine (B1211576) D₂ receptors in the central nervous system.[4][5]

Caption: Mesoridazine acts as an antagonist at postsynaptic dopamine D₂ receptors.

Tiquizium Bromide

Tiquizium bromide is an antimuscarinic agent used to treat gastrointestinal spasms. It functions by blocking the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.[6][7][8]

Caption: Tiquizium bromide blocks acetylcholine at muscarinic receptors, leading to smooth muscle relaxation.

Conclusion

Since its initial synthesis in 1928, this compound has become an indispensable scaffold in organic synthesis. The historical progression of its production methods, from early platinum-catalyzed hydrogenations to more refined processes using various noble metal catalysts, reflects a continuous drive for efficiency and scalability. The data and protocols presented herein offer a valuable resource for researchers and professionals in drug development and chemical synthesis. Furthermore, the diverse biological activities of its derivatives, such as the olfactory disruption by Icaridin, the dopamine receptor antagonism of Mesoridazine, and the antimuscarinic effects of Tiquizium Bromide, underscore the enduring importance of this compound as a foundational molecule in medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6258955B1 - Process for preparing this compound compounds - Google Patents [patents.google.com]

- 3. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 4. mims.com [mims.com]

- 5. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 7. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Piperidineethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a chiral heterocyclic compound that has emerged as a profoundly versatile scaffold in modern chemical and pharmaceutical research. Its structure, featuring a piperidine (B6355638) ring with a hydroxyethyl (B10761427) group at the C2 position, offers a unique combination of stereochemistry and reactive functional groups. This duality makes it an invaluable chiral starting material for the enantioselective synthesis of complex molecules.[1][2] In its racemic form, this compound is an accessible, industrially produced compound, synthesized via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[1] However, it is the growing availability of its enantiopure forms that has unlocked its full potential, particularly in the synthesis of new chemical entities for medicinal chemistry and the total synthesis of natural product alkaloids.[1]

This guide provides an in-depth overview of the core synthetic strategies involving this compound and its derivatives, and explores its significant applications in medicinal chemistry, agrochemicals, and industrial processes, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Synthetic Strategies and Key Intermediates

The utility of this compound as a synthetic building block stems from two primary pathways: the resolution of its racemic form to yield enantiopure starting materials, and its oxidation to a key aldehyde intermediate.

A general workflow for the preparation and utilization of this compound is outlined below.

Enantioselective Resolution

Accessing the enantiopure forms of this compound is critical for its application in stereoselective synthesis. Enzymatic kinetic resolution is a widely employed method.

This protocol describes the resolution of racemic this compound derivatives by exploiting the enantioselective hydrolysis of their esters by Pig Liver Esterase (PLE).[3][4]

-

Substrate Preparation: Synthesize an ester of racemic this compound (e.g., acetate (B1210297) or propionate (B1217596) ester) via standard acylation methods.

-

Enzymatic Reaction Setup:

-

Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M) and adjust the pH to 7.0. Maintaining a neutral pH is crucial to prevent competing chemical hydrolysis.[1]

-

Suspend the ester substrate in the buffer. A co-solvent like acetone (B3395972) may be used sparingly to aid solubility.

-

Add Pig Liver Esterase (PLE, EC 3.1.1.1) to the mixture. The enzyme-to-substrate ratio must be optimized for the specific substrate.

-

-

Reaction Monitoring:

-

Maintain the reaction at a constant temperature (e.g., 25-30°C) with gentle stirring.

-

Monitor the progress of the hydrolysis, for example, by thin-layer chromatography (TLC) or gas chromatography (GC), until approximately 50% conversion is achieved.

-

-

Work-up and Separation:

-

Once 50% conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers.

-

The aqueous layer will contain the salt of the hydrolyzed carboxylic acid (from one enantiomer), while the organic layer will contain the unreacted ester (of the other enantiomer).

-

Acidify the aqueous layer and extract the free acid.

-

Hydrolyze the ester from the organic layer under basic conditions to obtain the corresponding alcohol enantiomer.

-

-

Enantiomeric Excess (e.e.) Determination: Determine the e.e. of the separated acid and alcohol using chiral chromatography (HPLC or GC).

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous agents targeting a wide array of physiological pathways.

Orexin (B13118510) Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of sleep, arousal, and motivation.[5] Blockade of these receptors is a validated strategy for treating insomnia and is being explored for addiction and anxiety disorders.[1][5] Derivatives of this compound have been instrumental in developing potent and selective orexin antagonists.

The following table summarizes the in-vitro activity of various substituted piperidine derivatives as orexin antagonists. The data highlights how modifications to the core scaffold influence potency and selectivity for the OX1 and OX2 receptors.[6]

| Compound ID | Substitution Pattern | OX1 Ki (nM) | OX2 Ki (nM) | Selectivity (OX2/OX1) |

| 4 | 2-Substituted | 2.8 | 2.6 | ~1 |

| 19 | 2,3-Disubstituted | 1.3 | 100 | ~77 |

| 23 | 2,3-Disubstituted | 1.0 | 110 | 110 |

| 36 | 2,4-Disubstituted | 1.3 | 0.8 | ~0.6 |

| 43 | 2,5-Disubstituted | 1.0 | 6.6 | 6.6 |

| 46 | 2,5-Disubstituted | 1.6 | 11 | ~7 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 3890-3894.[6]

This protocol is a representative example based on synthetic schemes for 2,3-disubstituted piperidine antagonists.[6]

-

Boc Protection: To a solution of (S)-2-piperidineethanol in dichloromethane (B109758) (DCM), add triethylamine (B128534) followed by di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting N-Boc protected alcohol.

-

Oxidation to Aldehyde: Perform a Swern oxidation on the N-Boc protected alcohol to yield the corresponding aldehyde. This intermediate is crucial for further diversification.

-

Carbon Chain Elaboration (e.g., Wittig Reaction): React the aldehyde with a suitable phosphonium (B103445) ylide to introduce a side chain at the C2 position, which will later form part of the final structure.

-

Reduction and Deprotection: Reduce the double bond introduced in the previous step via catalytic hydrogenation (e.g., H₂, Pd/C). Subsequently, remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Amide Coupling (First Coupling): Couple the resulting free amine with a desired carboxylic acid (Ar¹CO₂H) using a peptide coupling agent like HATU in the presence of a base such as DIEA in DCM.

-

Amide Coupling (Second Coupling): The hydroxyl group on the ethanol (B145695) side chain can be converted to an amine or another functional group for a second coupling reaction with a different acid (Ar²CO₂H), building the final complex molecule.

-

Purification: Purify the final compound using flash column chromatography or preparative HPLC. Characterize the structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Serotonin 5-HT₇ Receptor Antagonists

The 5-HT₇ receptor, a G-protein coupled receptor that stimulates adenylyl cyclase, is implicated in a range of CNS processes, including thermoregulation, circadian rhythm, learning, and memory.[7] Antagonists of this receptor are being investigated as potential treatments for depression, cognitive disorders, and inflammatory bowel disease.[8] Sulfonamide derivatives of this compound have been identified as potent 5-HT₇ antagonists.[1]

The table below presents binding affinity data for various piperazine (B1678402) and piperidine derivatives, showcasing compounds with high affinity for the 5-HT₇ receptor. While not all are direct this compound derivatives, they represent the broader class of piperidine-containing scaffolds investigated for this target.

| Compound Class/ID | 5-HT₇ Ki (nM) | 5-HT₁ₐ Ki (nM) | Reference |

| Phenylpiperazine Sulfonamides (e.g., 3c ) | 12 - 580 (IC₅₀) | >1000 | Bioorg Med Chem, 2008, 16(10), 5405-12[9] |

| Indanone-pyridinylpiperazine (13 ) | 11.91 | 16.5 | New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263, 2021[10] |

| Indanone-pyridinylpiperazine (21 ) | 8.4 | 0.74 | New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263, 2021[10] |

| SYA16263 (Lead Compound) | 90 | 1.1 | New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263, 2021[10] |

Applications in Agrochemicals

Beyond pharmaceuticals, this compound derivatives have made a significant impact in the field of agrochemicals, most notably as insect repellents.

Icaridin (Picaridin)

Icaridin, also known as Picaridin or Saltidin®, is a highly effective broad-spectrum insect repellent.[6] Its chemical name is 2-(2-hydroxyethyl)piperidine-1-carboxylic acid sec-butyl ester. Developed by Bayer, it is considered a safe and effective alternative to DEET, with excellent cosmetic properties and material compatibility.[6] The World Health Organization (WHO) recommends Icaridin as a mosquito repellent for malaria prevention.[6]

The synthesis involves the acylation of this compound with sec-butyl chloroformate.[6][9][11]

-

Reactant Preparation: In a suitable reactor, dissolve this compound and an organic base (e.g., triethylamine or pyridine) in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

-

Acylation Reaction: Cool the mixture to a low temperature (e.g., 0°C). Slowly add sec-butyl chloroformate to the stirred solution, maintaining the temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 3-24 hours) until the reaction is complete, as monitored by GC or TLC.[6]

-

Work-up:

-

Quench the reaction with water.

-

Separate the organic layer. Wash it sequentially with water and then a saturated brine solution.[6]

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).[6]

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield Icaridin as a colorless, viscous liquid.[6]

Industrial and Materials Science Applications

The unique chemical properties of this compound also lend themselves to industrial applications.

-

CO₂ Capture: The amine functionality makes it suitable for use in industrial plants for capturing carbon dioxide from gas streams.[1]

-

Polymer Chemistry: It can act as a monomer or a chain modifier in the production of specialty polymers, contributing to materials with specific mechanical and thermal properties.

-

Catalysis: Racemic this compound has been used in the synthesis of catalysts for Ziegler-Natta polymerization.[1]

Conclusion

This compound and its derivatives represent a cornerstone scaffold for chemical innovation. From its foundational role as a chiral building block in the synthesis of complex natural products to its direct incorporation into life-saving drugs and essential agrochemicals, its impact is broad and significant. The continued exploration of new synthetic methodologies and the application of diversity-oriented synthesis promise to further expand the utility of this remarkable molecule, paving the way for new discoveries in medicine, agriculture, and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 4. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 2-Piperidineethanol as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a valuable and versatile chiral building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine (B6355638) ring and a primary alcohol functional group, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of a wide range of biologically active compounds. The piperidine moiety is a common scaffold in many approved drugs, often contributing to desirable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of therapeutic agents.

Orexin (B13118510) Receptor Antagonists

Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward pathways, by activating the G protein-coupled receptors, OX1R and OX2R.[2] Antagonists of these receptors are of significant interest for the treatment of insomnia and substance use disorders. Several potent orexin receptor antagonists incorporate a substituted piperidine scaffold.[3][4][5]

Signaling Pathway

The binding of orexins to their receptors initiates a cascade of intracellular signaling events. Orexin receptors can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream effectors. A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Piperidineethanol in Agrochemical Formulations: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a versatile chemical intermediate with significant applications in the synthesis and formulation of agrochemicals.[1][2] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for its use as a foundational building block in the creation of active ingredients, most notably the insect repellent Icaridin (B1674257) (also known as Picaridin).[3][4] Furthermore, its physicochemical properties suggest its potential utility as an inert ingredient, such as a solvent or stabilizer, in various pesticide formulations.[1][2] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in agrochemical contexts.

Physicochemical Properties

A comprehensive understanding of this compound's properties is crucial for its effective application in agrochemical formulations.

| Property | Value | Reference |

| CAS Number | 1484-84-0 | [2][5] |

| Molecular Formula | C₇H₁₅NO | [2][5] |

| Molecular Weight | 129.20 g/mol | [5][6] |

| Appearance | White to pale yellow crystalline low melting solid or colorless to light orange/yellow liquid | [2][6] |

| Melting Point | 38-40 °C | [6] |

| Boiling Point | 234 °C | [6] |

| Density | 1.01 g/cm³ | [2] |

| Water Solubility | Soluble | [7] |

| pKa | 15.15 ± 0.10 (Predicted) | [6] |

Application as a Synthetic Building Block: The Case of Icaridin

This compound is a key precursor in the synthesis of the widely used insect repellent, Icaridin.[8] Icaridin offers broad-spectrum protection against various pests and is known for its favorable safety profile and cosmetic properties.[9]

Synthesis of Icaridin from this compound

The synthesis of Icaridin involves the reaction of this compound with sec-butyl chloroformate. The following protocol is a generalized procedure based on information from various patents.[4][10][11]

Experimental Protocol: Synthesis of Icaridin

Materials:

-

This compound

-

sec-Butyl chloroformate

-

Toluene (B28343) (or another suitable non-polar solvent)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Water

-

Saturated brine solution

-

Reaction vessel with stirring and temperature control

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 molar equivalent) and pyridine (1-1.2 molar equivalents) in toluene (2-10 molar equivalents).[10][11]

-

Cooling: Cool the reaction mixture to 0°C with constant stirring.[10][11]

-

Addition of sec-Butyl Chloroformate: Slowly add sec-butyl chloroformate (1 molar equivalent) to the reaction mixture via a dropping funnel, maintaining the temperature between 0°C and 20°C.[10][11]

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for several hours (monitoring by TLC or GC is recommended to determine completion).

-

Workup:

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain crude Icaridin.

-

Purification: Purify the crude product by vacuum distillation to yield Icaridin with a purity of ≥97%.[3]

Logical Workflow for Icaridin Synthesis

Caption: A logical workflow for the synthesis of Icaridin.

Efficacy of Icaridin Formulations

The efficacy of Icaridin as an insect repellent is well-documented. The protection time is dependent on the concentration of the active ingredient and the target pest.

Table of Icaridin Efficacy Data

| Icaridin Concentration | Formulation Type | Target Pest | Mean Complete Protection Time (CPT) | Reference |

| 20% | Cream | Dermacentor variabilis (American dog tick) | 15.3 ± 0.3 hours | [12] |

| 20% | Cream | Ixodes scapularis (Blacklegged tick) | 12.6 ± 4.3 hours | [12] |

| 20% | Pump Spray | Dermacentor variabilis (American dog tick) | 14.0 ± 1.6 hours | [12] |

| 20% | Pump Spray | Ixodes scapularis (Blacklegged tick) | 14.1 ± 1.8 hours | [12] |

| 20% | Not Specified | Aedes albopictus (Asian tiger mosquito) | 5.63 ± 0.36 hours (probing time) | [13] |

| 10% | Solution | Ixodes scapularis (Blacklegged tick) | 5 hours | [14] |

| 10% | Solution | Ixodes ricinus (Castor bean tick) | 8 hours | [14] |

| 7% | Solution | Aedes mosquitoes | Little to no protection | [9] |

| 7% | Solution | Culex mosquitoes | ~2.5 hours | [9] |

Experimental Protocol: Efficacy Testing of Insect Repellents (Arm-in-Cage Method)

This protocol is a generalized procedure based on guidelines from the WHO and EPA for testing the efficacy of skin-applied insect repellents.[1][15][16]

Materials:

-

Test insect repellent formulation (e.g., Icaridin spray or lotion)

-

Untreated control (e.g., ethanol (B145695) or formulation vehicle)

-

Cages containing host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus)

-

Human volunteers (with informed consent and ethical approval)

-

Timer

-

Protective clothing (e.g., elbow-length gloves)

Procedure:

-

Volunteer Preparation: Volunteers should avoid using any scented products on the day of testing.

-

Control Test: To ensure mosquito avidity, a volunteer exposes an untreated forearm to a cage for a short period (e.g., 30-60 seconds). A minimum number of landings or biting attempts should be observed.[15]

-

Repellent Application: A precise and uniform amount of the repellent formulation is applied to a defined area on the volunteer's forearm (e.g., 1 mL per 600 cm²).[15] The other arm can serve as an untreated control or be used to test a different formulation.

-

Exposure: At specified time intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[15]

-

Observation: During the exposure period, the number of mosquito landings and/or probes (biting attempts) is recorded.

-

Determination of Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed insect bite or landing (depending on the study's endpoint).

-

Data Analysis: The mean CPT across all volunteers is calculated to determine the efficacy of the formulation.

Experimental Workflow for Repellent Efficacy Testing

Caption: A workflow for testing the efficacy of insect repellents.

Application as an Inert Ingredient

This compound's properties, such as its solubility in water and its chemical stability, suggest its potential use as an inert ingredient in agrochemical formulations.[1][2] In this context, it could function as a solvent, co-solvent, or stabilizer.[1][2] However, specific examples and quantitative data on its performance in these roles are not widely available in public literature. Its use would be to enhance the physical and chemical properties of the final product, ensuring the active ingredient remains stable and bioavailable.

Logical Relationship of this compound as a Formulation Component

Caption: The potential roles of this compound in a formulation.

Conclusion

This compound is a valuable molecule in the agrochemical industry, primarily serving as a key intermediate in the synthesis of active ingredients like the insect repellent Icaridin. Its synthesis from 2-pyridineethanol is a well-established industrial process. The resulting Icaridin demonstrates significant and prolonged repellent activity against a variety of pests. While the physicochemical properties of this compound suggest its potential as an effective inert ingredient in formulations, further research and documentation are needed to fully characterize its impact in such applications. The protocols and data presented here provide a foundation for researchers and professionals working on the development of new and improved agrochemical products.

References

- 1. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]

- 2. chemimpex.com [chemimpex.com]

- 3. Method for preparing insect repellant icaridin - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1484-84-0 [chemicalbook.com]

- 7. This compound 1484-84-0, Information for this compound 1484-84-0, Suppliers of this compound 1484-84-0 [chemnet.com]

- 8. Enzymatic Kinetic Resolution of this compound for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. CN102167681B - Method for preparing insect repellant icaridin - Google Patents [patents.google.com]

- 11. CN102167681A - Method for preparing insect repellant icaridin - Google Patents [patents.google.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Repellent efficacy of DEET, Icaridin, and EBAAP against Ixodes ricinus and Ixodes scapularis nymphs (Acari, Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]